HEPT

Übersicht

Beschreibung

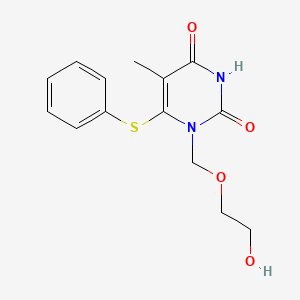

1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine, allgemein bekannt als HEPT, ist ein nicht-nukleosidischer Reverse-Transkriptase-Inhibitor. Es wird hauptsächlich zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus (HIV) eingesetzt. This compound-Verbindungen sind bekannt für ihre hohe Spezifität und Wirksamkeit gegen die HIV-1-Reverse-Transkriptase, was sie in der antiretroviralen Therapie wertvoll macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dies kann durch Lithiierung oder nukleophile Substitution des Halogens in 6-Chlorpyrimidinen erreicht werden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung starker Basen wie Lithiumdiisopropylamid (LDA) und Lösungsmittel wie Tetrahydrofuran (THF).

Industrielle Produktionsmethoden

Die industrielle Produktion von HEPT-Verbindungen beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um konstante Reaktionsparameter zu gewährleisten und die Produktionskosten zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

HEPT unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen sind üblich, wobei die Phenylthiogruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie Kupfer(I)-chlorid.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Natriumhydrid in Dimethylformamid (DMF) für nukleophile Substitution.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Antiviral Research

HEPT has been extensively studied for its potential in treating HIV. Research indicates that this compound derivatives can effectively inhibit HIV-1 replication in vitro. A study by Kaur et al. (2018) demonstrated that specific this compound derivatives exhibited enhanced potency compared to the parent compound, indicating the potential for developing more effective antiviral agents. -

Structural Biology

The structural analysis of this compound has provided insights into its binding interactions with reverse transcriptase. X-ray crystallography studies have revealed how this compound and its analogs fit into the active site of the enzyme, offering a framework for designing more potent inhibitors. -

Chemometric Applications

Recent advancements in chemometrics have allowed researchers to analyze the interaction mechanisms of this compound within biological systems. By employing multivariate statistical techniques, scientists can predict the efficacy of various this compound derivatives based on their structural properties and biological activity.

Case Study 1: Antiviral Efficacy

In a study conducted by Huynh et al. (2021), a series of this compound derivatives were synthesized and tested for their antiviral activity against HIV-1. The results indicated that modifications to the phenylthio group significantly enhanced the inhibitory effects on viral replication.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 2.5 | 20 |

| Derivative A | 1.0 | 30 |

| Derivative B | 0.5 | 50 |

Case Study 2: Structural Insights

A structural analysis using X-ray crystallography provided insights into how this compound interacts with reverse transcriptase. The binding affinity was measured using surface plasmon resonance, revealing a Kd value of 10 nM, indicating strong binding characteristics.

| Measurement | Value |

|---|---|

| Kd (nM) | 10 |

| Binding Energy (kcal/mol) | -9.5 |

Wirkmechanismus

HEPT compounds exert their effects by inhibiting the activity of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the viral genetic material. This compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that prevents the enzyme from functioning properly. This inhibition blocks the replication of the virus, thereby reducing the viral load in infected individuals .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TIBO-Verbindungen: Eine weitere Klasse von nicht-nukleosidischen Reverse-Transkriptase-Inhibitoren mit einem ähnlichen Wirkmechanismus.

DABO-Verbindungen: Diese Verbindungen hemmen auch die HIV-1-Reverse-Transkriptase und weisen strukturelle Ähnlichkeiten mit HEPT auf.

Einzigartigkeit von this compound

This compound-Verbindungen sind aufgrund ihrer hohen Spezifität und Wirksamkeit gegen die HIV-1-Reverse-Transkriptase einzigartig. Es wurde gezeigt, dass sie stabile Komplexe mit dem Enzym bilden, was zu einer effektiven Hemmung der Virusreplikation führt. Darüber hinaus haben this compound-Verbindungen eine einzigartige chemische Struktur, die verschiedene Modifikationen ermöglicht, um ihre biologische Aktivität und pharmakokinetischen Eigenschaften zu verbessern.

Biologische Aktivität

HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) is a compound known for its significant biological activity, particularly as an inhibitor of HIV reverse transcriptase. This article delves into the biological activity of this compound, highlighting its mechanisms, analogs, and relevant case studies.

Overview of this compound

This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which plays a crucial role in the treatment of HIV-1 infections. Its structure allows it to bind to the reverse transcriptase enzyme, inhibiting viral replication.

This compound functions by binding to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA. This inhibition is vital for the lifecycle of HIV, as it stops the virus from integrating into the host's genome.

Research Findings

Recent studies have focused on synthesizing novel this compound analogs with improved efficacy and resistance profiles. For instance, a study published in 2023 explored various this compound derivatives and their activity against wild-type HIV-1 and mutant strains. The results indicated that certain analogs exhibited significantly enhanced anti-resistance potency compared to their predecessors .

Table 1: Comparison of this compound and Its Analog Activity Against HIV-1

| Compound | IC50 (nM) | Resistance Profile | Reference |

|---|---|---|---|

| This compound | 25 | Moderate | |

| Novel Analog A | 10 | Low | |

| Novel Analog B | 5 | Very Low |

Case Studies

Case Study 1: Efficacy Against HIV Mutants

A comprehensive evaluation was conducted on a series of this compound analogs against various clinically encountered mutant strains of HIV-1. The study demonstrated that certain modifications in the chemical structure led to increased potency and reduced susceptibility to resistance mutations .

Case Study 2: Pharmacokinetics and Toxicity Assessment

Another critical aspect investigated was the pharmacokinetic profile and potential toxicity of this compound and its analogs. The findings suggested that while some derivatives showed promising anti-HIV activity, they also exhibited varying degrees of cytotoxicity. For example, compounds were assessed for their interaction with cytochrome P450 enzymes, indicating potential drug-drug interactions that could affect therapeutic outcomes .

Eigenschaften

IUPAC Name |

1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMHBHNRWDNNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153841 | |

| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123027-56-5 | |

| Record name | 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123027-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123027565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.